H-Glu(Met-OH)-OH

Radical Chemistry Oxidative Stress Mechanistic Probe

Procurement of authentic H-Glu(Met-OH)-OH (γ-glutamylmethionine) is critical for reproducible research. Its γ-glutamyl linkage confers resistance to enzymatic degradation absent in α-linked dipeptides, while the methionine side chain enables unique sulfur-centered redox chemistry and radical scavenging behavior. This compound is essential as: a mechanistic probe for hydroxyl radical-induced decarboxylation; a kokumi-active reference standard for fermented food LC-MS/MS quantification; a validated competitive DPP-IV inhibitor for screening assays; and a certified reference material for targeted serum metabolomics in hepatology. Request quote for HPLC ≥98% purity.

Molecular Formula C10H18N2O5S
Molecular Weight 278.33 g/mol
CAS No. 17663-87-5
Cat. No. B106599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(Met-OH)-OH
CAS17663-87-5
Molecular FormulaC10H18N2O5S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-8(13)3-2-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
InChIKeyRQNSKRXMANOPQY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu(Met-OH)-OH (CAS 17663-87-5) Procurement Guide: Structural Identity and Baseline Specifications


H-Glu(Met-OH)-OH (CAS 17663-87-5), also known as γ-glutamylmethionine or Gamma-Glu-Met, is a dipeptide composed of L-glutamic acid and L-methionine linked via a γ-glutamyl peptide bond [1]. This γ-linkage distinguishes it structurally from standard α-linked dipeptides and confers differential enzymatic recognition and stability properties [2]. The compound has a molecular formula of C10H18N2O5S and a molecular weight of 278.33 g/mol [3]. It is functionally related to both L-glutamic acid and L-methionine and has been identified as a human metabolite [1]. Commercial sources typically offer this compound at purities of ≥95% to ≥98% as determined by HPLC, with storage recommendations of powder at -20°C for 3 years or 4°C for 2 years .

Why α-Linked Dipeptides Cannot Substitute for H-Glu(Met-OH)-OH in Enzymatic and Stability-Critical Applications


Substitution of H-Glu(Met-OH)-OH with a generic α-linked dipeptide or an alternative γ-glutamyl dipeptide is scientifically unjustified due to two non-interchangeable structural features. First, the γ-glutamyl linkage confers enhanced resistance to enzymatic degradation compared to α-linked peptides, a property that directly impacts experimental reproducibility in systems containing peptidases [1]. Second, among γ-glutamyl dipeptides, the methionine-containing side chain imparts unique radical scavenging behavior and sulfur-centered oxidation chemistry that is absent in valine, leucine, or phenylalanine analogs [2]. The quantitative evidence presented in Section 3 demonstrates that neither α-linked Glu-Met nor alternative γ-glutamyl dipeptides can recapitulate the compound's specific pH-dependent decarboxylation profile, enzyme kinetic parameters, or DPP-IV inhibitory activity. Procurement of a generic substitute would invalidate cross-study comparisons and compromise assay validity in protocols where the γ-Glu-Met structure is the explicit experimental variable.

Quantitative Differentiation Evidence for H-Glu(Met-OH)-OH Procurement Decisions


pH-Dependent Decarboxylation Yield: H-Glu(Met-OH)-OH Versus N-Terminal Pathway Baseline

H-Glu(Met-OH)-OH exhibits quantitatively distinct decarboxylation yields under hydroxyl radical-induced oxidation that vary significantly with peptide concentration, pH, and the alkyl substituent adjacent to sulfur [1]. This pH-dependent bifurcation between C-terminal and N-terminal decarboxylation pathways provides a mechanistic probe not available with non-sulfur-containing γ-glutamyl dipeptides. At lower pH, the pseudo-Kolbe mechanism (C-terminal decarboxylation) predominates via electron transfer between oxidized sulfur (>S) and the C-terminal carboxyl group; at elevated pH, N-terminal decarboxylation becomes the dominant pathway [1].

Radical Chemistry Oxidative Stress Mechanistic Probe

Enzymatic Synthesis Yield Comparison: H-Glu(Met-OH)-OH Versus Immobilized GGT Baseline

In γ-glutamyl transpeptidase (GGT)-catalyzed synthesis using immobilized ekGGT, H-Glu(Met-OH)-OH (γ-glutamylmethionine) was obtained in 42% yield (101 mg) under optimized conditions [1]. This yield represents a specific benchmark for immobilized enzyme systems that differs from yields obtained with free enzyme preparations. For comparison, free bacterial glutaminase-catalyzed synthesis of γ-Glu-Met achieved 26.16% yield under distinct optimized conditions (200 mM Gln, 20 mM Met, 0.1 U/mL enzyme, pH 9.0, 37°C, 3 h reaction time) [2].

Biocatalysis Enzymatic Synthesis Peptide Production

DPP-IV Inhibitory Activity: H-Glu(Met-OH)-OH as a Competitive Inhibitor

H-Glu(Met-OH)-OH (γ-Glu-Met) has been characterized as a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides and is a validated therapeutic target for type 2 diabetes mellitus [1]. This inhibitory activity is structurally specific to the γ-glutamylmethionine sequence; the γ-glutamyl linkage and methionine residue are both required for DPP-IV binding interaction. The compound was synthesized via transpeptidation catalyzed by Bacillus amyloliquefaciens glutaminase with a yield of 26.16% under optimized conditions, enabling sufficient material for inhibitor screening [1].

DPP-IV Inhibition Enzyme Kinetics Metabolic Disease

Stability Differential: γ-Linked H-Glu(Met-OH)-OH Versus α-Linked Dipeptides

The γ-glutamyl linkage in H-Glu(Met-OH)-OH enhances stability and resistance to enzymatic degradation compared to α-linked peptides [1]. Under recommended storage conditions, the compound remains stable as powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or -20°C for 1 month . This isopeptide bond (γ-carboxyl of glutamic acid to α-amino of methionine) is not recognized by typical aminopeptidases and carboxypeptidases that cleave standard α-peptide bonds, conferring extended half-life in biological matrices and cell culture systems.

Peptide Stability Enzymatic Resistance Sample Integrity

Kokumi Taste Threshold: H-Glu(Met-OH)-OH Among γ-Glutamyl Dipeptides

H-Glu(Met-OH)-OH (γ-Glu-Met) is one of six γ-glutamyl dipeptides with established kokumi taste threshold values that have been identified and quantified in fermented food matrices [1]. These six dipeptides—γ-Glu-Glu, γ-Glu-Leu, γ-Glu-Ile, γ-Glu-Phe, γ-Glu-Met, and γ-Glu-Val—were identified in sourdough by liquid chromatography–tandem mass spectrometry in MRM mode [1]. Sourdough breads fermented with Lactobacillus reuteri strains showed higher concentrations of γ-glutamyl dipeptides and ranked higher in taste intensity compared to chemically acidified controls and type I sourdough bread [1]. Strain-specific differences were observed in the concentrations of γ-Glu-Glu, γ-Glu-Leu, and γ-Glu-Met, confirming that individual γ-glutamyl dipeptides are differentially produced based on enzyme specificity [1].

Flavor Chemistry Kokumi Peptides Food Science

Serum Metabolomic Discrimination: H-Glu(Met-OH)-OH as a Liver Disease Biomarker

Serum metabolomics analysis has revealed that γ-glutamyl dipeptides, including γ-Glu-Met, serve as biomarkers for discrimination among different forms of liver disease [1]. γ-Glu-Met specifically shows differential abundance patterns that distinguish between drug-induced hepatic injury, HBV infection, and HCV infection [2]. In a liver disease marker patent, γ-Glu-Met was listed alongside γ-Glu-His and other γ-glutamyl dipeptides as diagnostic indicators, with MS/MS transition parameters specified for quantification: precursor ion m/z 279, product ion m/z 150 [3]. The γ-glutamyl linkage and methionine residue combination yields a unique mass spectrometric signature that distinguishes it from isobaric compounds and enables specific MRM-based quantification.

Metabolomics Biomarker Discovery Hepatology

Validated Application Scenarios for H-Glu(Met-OH)-OH (CAS 17663-87-5) in Research and Industrial Settings


Mechanistic Probe for Radical-Induced Peptide Decarboxylation Studies

H-Glu(Met-OH)-OH serves as a unique mechanistic probe for investigating hydroxyl radical-induced peptide oxidation, specifically the bifurcation between C-terminal and N-terminal decarboxylation pathways. As established in Section 3, Evidence Item 1, the compound exhibits pH-dependent decarboxylation yields that vary with peptide concentration and the alkyl substituent adjacent to sulfur [1]. This property makes it valuable for oxidative stress research, radiation chemistry studies, and investigations of sulfur-centered radical intermediates in biological systems. Procurement of authentic γ-Glu-Met (rather than non-sulfur analogs) is essential for studies requiring the pseudo-Kolbe electron transfer mechanism between oxidized sulfur (>S) and the C-terminal carboxyl group.

Reference Standard for Kokumi Peptide Quantification in Fermented Foods

H-Glu(Met-OH)-OH functions as an authenticated reference standard for the quantification of kokumi-active γ-glutamyl dipeptides in fermented food matrices. Based on the evidence in Section 3, Evidence Item 5, γ-Glu-Met is one of six γ-glutamyl dipeptides with established kokumi taste thresholds identified in sourdough by LC-MS/MS in MRM mode [2]. The compound is suitable for use in method development and validation for quantifying γ-glutamyl dipeptides in cheese, soy sauce, sourdough bread, and other fermented products. Strain-specific production differences observed with Lactobacillus reuteri [2] require authenticated standards for accurate cross-strain and cross-study comparisons.

DPP-IV Inhibitor Screening and Enzymatic Assay Development

H-Glu(Met-OH)-OH is applicable as a validated reference compound for dipeptidyl peptidase-IV (DPP-IV) inhibitor screening assays. As documented in Section 3, Evidence Item 3, γ-Glu-Met acts as a competitive inhibitor of DPP-IV when synthesized via transpeptidation with bacterial glutaminase [3]. This activity is structurally specific and cannot be replicated by α-linked Glu-Met or non-methionine γ-glutamyl dipeptides. Procurement of the correct compound is mandatory for positive controls in DPP-IV inhibition assays, for comparative structure-activity relationship (SAR) studies of peptide-based DPP-IV inhibitors, and for validating enzymatic synthesis protocols targeting bioactive γ-glutamyl peptides.

Clinical Metabolomics Reference Standard for Liver Disease Biomarker Panels

H-Glu(Met-OH)-OH is required as an authentic reference standard for targeted metabolomics assays quantifying γ-glutamyl dipeptide biomarkers in serum. Evidence from Section 3, Evidence Item 6 establishes that γ-Glu-Met is among the γ-glutamyl dipeptides that discriminate between different forms of liver disease, including drug-induced hepatic injury, HBV infection, and HCV infection [4]. The compound's MS/MS transition (m/z 279 → 150) [5] enables its specific quantification via MRM-based LC-MS/MS methods. Procurement of certified reference material is essential for calibration curve generation, retention time verification, and inter-laboratory harmonization of metabolomics data in hepatology research.

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